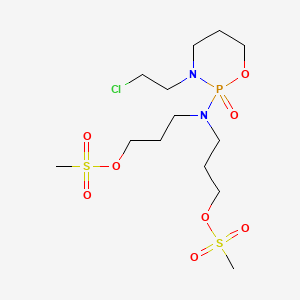
1-Propanol, 3,3'-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and a chloroethyl group
Preparation Methods
The synthesis of 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide involves several steps. The primary synthetic route includes the reaction of 1-propanol with 2-chloroethylamine to form an intermediate. This intermediate is then reacted with tetrahydro-2H-1,3,2-oxazaphosphorin to form the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding alcohols and acids.
Common reagents and conditions used in these reactions include solvents like ethanol, water, and dichloromethane, as well as catalysts like sulfuric acid and sodium hydroxide. Major products formed from these reactions include alcohols, acids, and substituted derivatives of the original compound .
Scientific Research Applications
1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The tetrahydro-2H-1,3,2-oxazaphosphorin ring can also interact with biological molecules, further contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide include:
1-Propanol, 3-chloro-: This compound has a similar structure but lacks the tetrahydro-2H-1,3,2-oxazaphosphorin ring.
3-Chloro-1-propanol: Similar to the above compound but with different functional groups.
Cyclohexane derivatives: These compounds have similar ring structures but different substituents.
The uniqueness of 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide lies in its combination of the chloroethyl group and the tetrahydro-2H-1,3,2-oxazaphosphorin ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
37752-32-2 |
|---|---|
Molecular Formula |
C13H28ClN2O8PS2 |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
3-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]-(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |
InChI |
InChI=1S/C13H28ClN2O8PS2/c1-26(18,19)23-12-4-8-15(9-5-13-24-27(2,20)21)25(17)16(10-6-14)7-3-11-22-25/h3-13H2,1-2H3 |
InChI Key |
CPMUZAHZMMONPM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCN(CCCOS(=O)(=O)C)P1(=O)N(CCCO1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
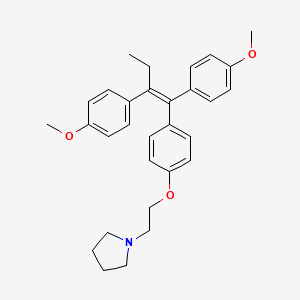
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
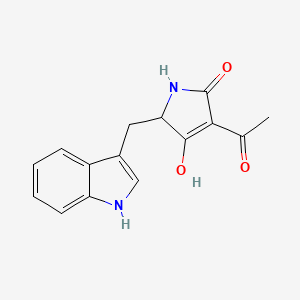


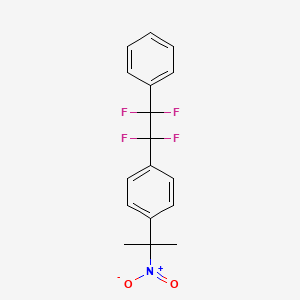

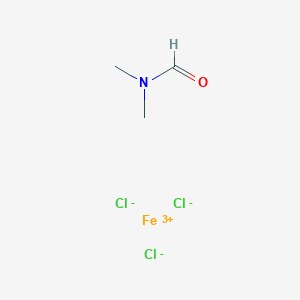
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
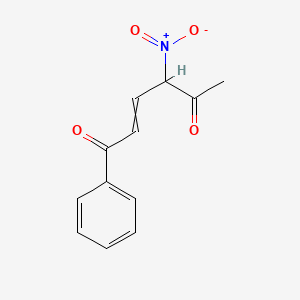
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)

